(R)-3-Amino-3-(5-fluoro-2-methylphenyl)propanoicacidhcl
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Overview
Description
®-3-Amino-3-(5-fluoro-2-methylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the fluorine atom and the chiral center adds to its uniqueness and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(5-fluoro-2-methylphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-2-methylphenylboronic acid.
Coupling Reaction: This compound undergoes a Suzuki-Miyaura coupling reaction with an appropriate halogenated precursor to introduce the amino group.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the ®-enantiomer.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield and purity. This may include the use of continuous flow reactors for the coupling reactions and advanced chromatographic techniques for chiral resolution.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-3-(5-fluoro-2-methylphenyl)propanoic acid hydrochloride can undergo various types of chemical reactions:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Imines or nitriles.
Reduction: Amines.
Substitution: Substituted derivatives with nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, ®-3-Amino-3-(5-fluoro-2-methylphenyl)propanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules .
Biology
In biological research, this compound can be used to study the effects of fluorinated amino acids on protein structure and function .
Medicine
In medicinal chemistry, it is explored for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient .
Industry
In the industry, this compound can be used in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of ®-3-Amino-3-(5-fluoro-2-methylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, while the chiral center can provide selectivity in biological interactions .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methylphenylboronic acid
- 2-Methyl-5-fluorophenylboronic acid
- 4-Fluorotoluene-2-boronic acid
Uniqueness
®-3-Amino-3-(5-fluoro-2-methylphenyl)propanoic acid hydrochloride is unique due to its chiral center and the presence of both an amino group and a fluorine atom. This combination of features makes it particularly valuable in medicinal chemistry for the development of enantioselective drugs .
Properties
Molecular Formula |
C10H12FNO2 |
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Molecular Weight |
197.21 g/mol |
IUPAC Name |
(3R)-3-amino-3-(5-fluoro-2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12FNO2/c1-6-2-3-7(11)4-8(6)9(12)5-10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m1/s1 |
InChI Key |
KWEGJFCSBBDBCJ-SECBINFHSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)[C@@H](CC(=O)O)N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(CC(=O)O)N |
Origin of Product |
United States |
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